molecular formula C21H26N2O2 B4998338 3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B4998338
M. Wt: 338.4 g/mol
InChI Key: GWIWHCAVQADAAB-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a butoxy group, a pyrrolidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.

    Attachment of the Butoxy Group: The butoxy group is added to the benzamide moiety via an etherification reaction.

    Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group may interact with proteins or enzymes, altering their function. The benzamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives

Uniqueness

3-butoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxy group and the pyrrolidinyl group in specific positions on the benzamide moiety distinguishes it from similar compounds.

Properties

IUPAC Name

3-butoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-3-15-25-20-8-6-7-17(16-20)21(24)22-18-9-11-19(12-10-18)23-13-4-5-14-23/h6-12,16H,2-5,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIWHCAVQADAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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